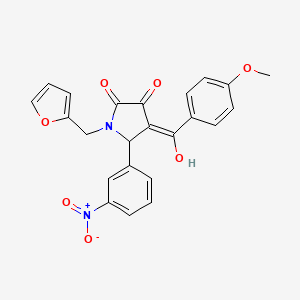![molecular formula C11H11ClFN3S B5342465 3-[(2-chloro-6-fluorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5342465.png)
3-[(2-chloro-6-fluorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-chloro-6-fluorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazole compounds and has shown promising results in scientific research.
作用機序
The mechanism of action of 3-[(2-chloro-6-fluorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole is not completely understood. However, it has been proposed that the compound acts by inhibiting the activity of enzymes involved in various metabolic pathways. It has been reported to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, it has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. Additionally, it has been reported to inhibit the activity of various enzymes involved in metabolic pathways, leading to altered metabolism of drugs and other compounds. Furthermore, it has been shown to have an effect on the immune system, leading to altered immune responses.
実験室実験の利点と制限
The advantages of using 3-[(2-chloro-6-fluorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole in lab experiments are its potent antimicrobial, antifungal, and antitumor properties. It has been reported to have a broad spectrum of activity against different strains of microorganisms and cancer cells. Additionally, it has been shown to have a high selectivity index, which means that it has a low toxicity towards normal cells. The limitations of using this compound in lab experiments are its limited solubility in water and its potential interactions with other compounds and enzymes.
将来の方向性
There are numerous future directions for the study of 3-[(2-chloro-6-fluorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole. One potential direction is to study its mechanism of action in more detail to understand how it inhibits the activity of enzymes involved in various metabolic pathways. Additionally, it could be studied for its potential applications in other fields, such as agriculture and food preservation. Furthermore, its potential use in combination therapy for cancer treatment could be explored. Finally, the development of more efficient synthesis methods for this compound could be investigated to improve its availability for scientific research.
合成法
The synthesis method of 3-[(2-chloro-6-fluorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole involves the reaction of 2-chloro-6-fluorobenzyl chloride with thiosemicarbazide in the presence of a base. The resulting product is then reacted with 4,5-dimethyl-1,2,4-triazole-3-thiol to obtain the final product. This synthesis method has been optimized to obtain high yields of the compound and has been reported in various scientific publications.
科学的研究の応用
3-[(2-chloro-6-fluorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole has shown potential applications in various scientific research fields. It has been extensively studied for its antimicrobial, antifungal, and antitumor properties. The compound has shown promising results in inhibiting the growth of various microorganisms and has been tested against different strains of bacteria and fungi. Additionally, it has demonstrated antitumor activity against various cancer cell lines and has been reported to induce apoptosis in cancer cells.
特性
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3S/c1-7-14-15-11(16(7)2)17-6-8-9(12)4-3-5-10(8)13/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJKANLMYPHDCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B5342383.png)
![(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol](/img/structure/B5342385.png)
![2-chloro-4-(5-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5342389.png)

![7-(2-chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5342402.png)
![6-cyano-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B5342415.png)

![ethyl 2-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5342429.png)

![1-(methoxymethyl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5342442.png)
![N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide](/img/structure/B5342458.png)
![N-ethyl-5-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)pyrimidin-2-amine](/img/structure/B5342459.png)
![3-{2-[(cyclopropylmethyl)(isopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5342472.png)
![2-{5-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-2-furyl}benzonitrile](/img/structure/B5342483.png)